2-Chlor-2-Desoxy-D-Glucose

Übersicht

Beschreibung

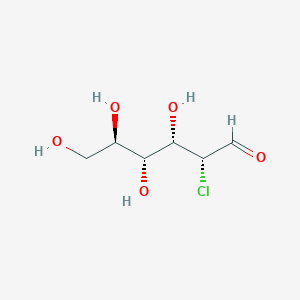

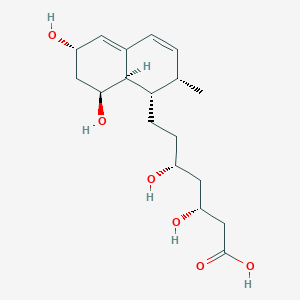

2-Chloro-2-deoxy-D-glucose (2-CIDG) is an analytical standard with the empirical formula C6H11ClO5 and a molecular weight of 198.60 . It is a white crystalline powder that is soluble in water and alcohol solvents . It is a compound with high sugar toxicity that can interfere with sugar metabolism in cells .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2-deoxy-D-glucose is represented by the SMILES stringOCC@@HC@@HC@HC@@HC=O . The InChI key is RBEGMPAFDRYYIG-SLPGGIOYSA-N . Chemical Reactions Analysis

2-Chloro-2-deoxy-D-glucose, like its analog 2-Deoxy-D-glucose (2-DG), is a metabolic inhibitor that has been shown to limit multiplication of SARS-CoV-2 in-vitro . It functions at the level of phosphoglucoisomerase to impede the synthesis of glucose-6-phosphate from glucose .Physical And Chemical Properties Analysis

2-Chloro-2-deoxy-D-glucose is a solid substance that is white in color . It has a melting point of 139-145 °C . It is hygroscopic and air-sensitive .Wissenschaftliche Forschungsanwendungen

Krebstherapie

2-DG wirkt als Nachahmer von Glucose und stört den Glukosestoffwechsel, was zu Nährstoff- und Energieentzug in Krebszellen führt. Dieser Entzug unterdrückt das Wachstum und das Überleben von Krebszellen. Durch die Hemmung der Glykolyse durch die Bildung und Anhäufung von 2-Desoxy-D-Glucose-6-phosphat (2-DG6P) hemmt es Hexokinase und Glucose-6-phosphat-Isomerase, was zum Zelltod führt . Es werden weitere Forschungen betrieben, um die arzneimittelähnlichen Eigenschaften von 2-DG zu verbessern und seine Rolle als Adjuvans für andere Chemotherapeutika zu untersuchen.

Antivirelle Behandlungen

Die antiviralen Wirkungen von 2-DG wurden untersucht, insbesondere gegen SARS-CoV-2 und andere hochpathogene Viren. 2-DG kann eine metabolische Verschiebung in infizierten Zellen bewirken und dabei den hochregulierten Glykolyseprozess ins Visier nehmen, der bei Virusinfektionen häufig vorkommt. Diese Verschiebung hat potenzielle therapeutische Auswirkungen, was 2-DG und seine Analoga zu vielversprechenden Kandidaten für antivirale Medikamente macht .

Stoffwechselforschung

2-DG wird in der glucopriven Fütterungsforschung verwendet, um Gegenregulationsreaktionen zu untersuchen. Durch die Reduzierung der Energieverfügbarkeit hemmt es den Zellstoffwechsel und verhindert, dass Zellen in den Glykolyseweg eintreten. Diese Anwendung ist entscheidend, um die Rolle von Glucose in verschiedenen metabolischen Zuständen zu verstehen .

Synthetische Methoden und pharmakologische Aktivitäten

Als nicht metabolisierbares Glucoseanalog hat 2-DG vielversprechende pharmakologische Aktivitäten gezeigt. Es ist ein Inhibitor der Glykolyse und wurde verwendet, um die Rolle von Glucose in Krebszellen zu untersuchen. Sein Potenzial als Energy Restriction Mimetic-Agent und seine Fähigkeit, pathogenassoziierte molekulare Muster zu hemmen, sind Bereiche der aktiven Forschung .

Mikrobiologie und Biotechnologie

Im Bereich der Mikrobiologie wurde 2-DG verwendet, um die Biosynthese von Gellan-Gummi durch Sphingomonas paucimobilis zu untersuchen. Es ist bekannt, dass es Virus- und Pathogeninfektionen verhindert, indem es die Energieverfügbarkeit reduziert und so den Zellstoffwechsel hemmt und den Glykolyseweg beeinflusst. Dies hat Auswirkungen auf die Produktion von Biopolymeren und anderen mikrobiellen Produkten .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-2-deoxy-D-glucose (2-CIDG) is the enzyme hexokinase , which plays a crucial role in the glycolysis pathway . Hexokinase catalyzes the first step in glycolysis, converting glucose to glucose-6-phosphate .

Mode of Action

2-CIDG acts as a glucose mimic and is taken up by cells in a similar manner to glucose . Once inside the cell, it is phosphorylated by hexokinase to form 2-Chloro-2-deoxy-D-glucose-6-phosphate . Unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase . This leads to an accumulation of 2-CIDG-6P inside the cell, which inhibits the function of hexokinase and glucose-6-phosphate isomerase, thereby disrupting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-CIDG is glycolysis . By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-CIDG disrupts the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in the production of ATP, which is essential for many cellular processes .

Pharmacokinetics

It is known that 2-cidg is soluble in water and acetone , suggesting that it could be readily absorbed and distributed in the body. The compound is also hygroscopic and air-sensitive , which may affect its stability and bioavailability.

Result of Action

The primary result of 2-CIDG’s action is the disruption of energy production in cells due to the inhibition of glycolysis . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells . Additionally, 2-CIDG has been found to effectively reduce the replication of SARS-CoV-2 in human cells .

Action Environment

The action of 2-CIDG can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness may be influenced by the glucose levels in the environment, as 2-CIDG acts as a glucose mimic .

Safety and Hazards

Zukünftige Richtungen

2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for 2-Chloro-2-deoxy-D-glucose as well.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and 2-chloro-2-deoxy-D-glucose, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is 2-Chloro-2-deoxy-D-glucose a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: 2-Chloro-2-deoxy-D-glucose (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has 2-Chloro-2-deoxy-D-glucose shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying 2-Chloro-2-deoxy-D-glucose?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)